2-Valeryloxazole

Übersicht

Beschreibung

2-Valeryloxazole is a heterocyclic organic compound belonging to the oxazole family. It features a five-membered ring containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Valeryloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to achieve this transformation at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For instance, the use of packed reactors containing manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Valeryloxazole undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: Reactions involving the substitution of hydrogen atoms on the oxazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its interactions with biological receptors and enzymes, making it a valuable scaffold for drug discovery.

Medicine: Potential therapeutic applications due to its biological activity, including antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Valeryloxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various receptors and enzymes through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and functionalization of the compound.

Vergleich Mit ähnlichen Verbindungen

Oxazole: The parent compound of 2-Valeryloxazole, featuring a similar five-membered ring structure with one oxygen and one nitrogen atom.

Thiazole: A related heterocyclic compound with a sulfur atom replacing the oxygen in the ring.

Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in drug discovery and material science .

Biologische Aktivität

2-Valeryloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by its five-membered ring structure containing one nitrogen and one oxygen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

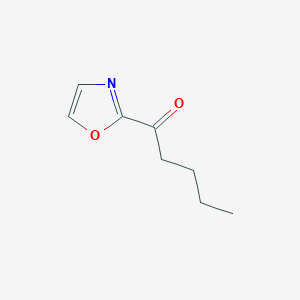

This compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₉N₁O

- Molecular Weight : 151.17 g/mol

The compound's unique substitution pattern contributes to its distinct biological properties compared to other oxazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The heterocyclic structure allows for non-covalent interactions with molecular targets, influencing several biochemical pathways. Key mechanisms include:

- Receptor Binding : this compound has been shown to bind to specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic processes, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | BenchChem |

| Anticancer | Reduced proliferation in cancer cells | BenchChem |

| Anti-inflammatory | Decreased inflammatory markers | BenchChem |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was observed through increased caspase activity.

- The compound demonstrated a dose-dependent effect on cell proliferation.

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data indicate that:

- The compound is absorbed efficiently when administered orally.

- Its bioavailability may be influenced by food intake, similar to other compounds within its class.

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-4-7(10)8-9-5-6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJZZKWCMKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642034 | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-27-5 | |

| Record name | 1-(2-Oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.